molecular formula C10H13FN2S B5190508 1-(3-Fluorophenyl)-3-propylthiourea

1-(3-Fluorophenyl)-3-propylthiourea

Cat. No.: B5190508
M. Wt: 212.29 g/mol
InChI Key: HMXPPHRUTXJAJG-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-3-propylthiourea is a synthetic thiourea derivative of significant interest in medicinal chemistry and biochemical research. Thiourea derivatives are recognized as versatile scaffolds in drug discovery due to their ability to serve as inhibitors for a variety of enzymes . This compound features a propyl chain and a 3-fluorophenyl group, structural motifs commonly employed to optimize molecular interactions with biological targets and modulate physicochemical properties. Research into structurally similar thiourea compounds has demonstrated potent inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the investigation of neurodegenerative conditions . Furthermore, analogous compounds have shown promising results in antidiabetic research by inhibiting alpha-glucosidase and alpha-amylase, enzymes critical for carbohydrate metabolism . The fluorophenyl moiety, in particular, is a common pharmacophore that can influence binding affinity and metabolic stability. Studies on related molecules also indicate that thioureas can possess notable antioxidant and antibacterial properties against a range of Gram-positive and Gram-negative bacterial strains, making them candidates for antimicrobial research . As a building block in organic synthesis, thioureas can act as precursors or catalysts in various reactions . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for conducting thorough safety assessments before use.

Properties

IUPAC Name

1-(3-fluorophenyl)-3-propylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2S/c1-2-6-12-10(14)13-9-5-3-4-8(11)7-9/h3-5,7H,2,6H2,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXPPHRUTXJAJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=S)NC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)-3-propylthiourea can be synthesized through the reaction of 3-fluoroaniline with propyl isothiocyanate. The reaction typically occurs in the presence of a base, such as triethylamine, under reflux conditions. The reaction can be represented as follows:

3-Fluoroaniline+Propyl isothiocyanateThis compound\text{3-Fluoroaniline} + \text{Propyl isothiocyanate} \rightarrow \text{this compound} 3-Fluoroaniline+Propyl isothiocyanate→this compound

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization, to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)-3-propylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiols or amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Thiourea derivatives, including 1-(3-Fluorophenyl)-3-propylthiourea, have been investigated for their potential antimicrobial properties. Studies indicate that compounds with thiourea moieties exhibit significant antibacterial activity against various strains, such as Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) for these compounds often falls within a range that suggests efficacy comparable to standard antibiotics.

Anticancer Properties : Research has demonstrated that certain thiourea derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have shown to inhibit cell proliferation in breast cancer cell lines, with IC50 values suggesting potent antitumor activity . Mechanistic studies indicate that these compounds may disrupt normal cell cycle progression and promote cell death through apoptosis.

Pharmacology

Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease mechanisms. For example, it may act on enzymes like carbonic anhydrase or urease, which are crucial in various physiological processes and pathological states .

Drug Development : Due to its unique structure, this compound serves as a lead compound for the development of new drugs targeting infectious diseases and cancers. Its modifications can lead to the synthesis of analogs with improved potency and selectivity .

Material Science Applications

The unique chemical properties of thioureas allow them to be utilized in material science for the development of advanced materials. For example, they can be incorporated into polymer matrices or used as stabilizers in various formulations due to their ability to form hydrogen bonds and interact with other functional groups.

Data Table: Summary of Biological Activities

Activity Type Tested Organisms/Cancer Cell Lines MIC/IC50 Values Reference
AntibacterialE. coli, S. aureus40-50 µg/mL
AnticancerMCF-7 (breast cancer)IC50 ~ 1.29 µM
Enzyme InhibitionCarbonic AnhydraseNot specified

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiourea derivatives revealed that this compound exhibited significant antimicrobial activity against Pseudomonas aeruginosa. The compound was tested alongside conventional antibiotics, showing comparable inhibition zones, which highlights its potential as an alternative treatment option .

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines demonstrated that this compound significantly inhibited cell growth at low concentrations. The mechanism was linked to the induction of apoptosis, as evidenced by changes in cell morphology and increased lactate dehydrogenase (LDH) levels in treated cells .

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-3-propylthiourea involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or by interacting with key amino acid residues. This interaction can disrupt normal enzymatic functions, leading to various biological effects. The pathways involved may include inhibition of metabolic enzymes or interference with signal transduction pathways.

Comparison with Similar Compounds

Table 2: Crystallographic Data and Interactions

Compound Name Crystal System Space Group Hydrogen Bonds (Å) π-π Interactions (Å) Reference ID
1-(4-Methylthiazol-2-yl)-3-propylthiourea Triclinic P1̄ N3–H3A⋯N1 (2.02), N2–H2⋯S2′ (2.48) Thiazole rings: 3.67 (center-to-center)
3-[2-Hydroxy-3-(2,4,6-trimethylphenyl)-propyl]-3-methyl-1-phenylthiourea Monoclinic - O–H⋯S (2.69), N–H⋯O (2.78) Not reported

Key Observations:

  • Hydrogen Bonding : The thiazolyl derivative exhibits intramolecular N–H⋯N and intermolecular N–H⋯S bonds, stabilizing its crystal lattice . In contrast, the hydroxy-containing thiourea () forms O–H⋯S bonds, highlighting the role of hydroxyl groups in directing crystal packing .
  • Planarity : The fluorophenyl derivative’s planarity (inferred from analogs) may facilitate π-π stacking, akin to the thiazolyl compound’s 3.67 Å interactions .

Table 3: Functional Group Impact on Properties

Compound Name Functional Groups Potential Applications Notes Reference ID
1-(3-Fluorophenyl)-3-propylthiourea Fluorophenyl (electron-withdrawing), propyl (lipophilic) Drug candidates, metal ligands Fluorine may improve metabolic stability -
3-[3-(Dimethylamino)propyl]-1-phenylurea () Urea (O-based), dimethylamino Surfactants, kinase inhibitors Urea’s O atom reduces metal affinity vs. thiourea
1-(4-Chlorophenyl)-3-phenyl-2-thiourea Chlorophenyl, phenyl Antimicrobial agents Chlorine’s size may hinder membrane penetration vs. fluorine

Key Observations:

  • Thiourea vs. Urea : Thioureas (S-based) exhibit stronger metal coordination than ureas (O-based), making them superior ligands in catalysis .
  • Halogen Effects : Fluorine’s electronegativity may enhance bioactivity and solubility compared to chlorine, as seen in kinase inhibitors () .

Notes

Toxicological Data: Toxicological profiles for this compound remain unstudied, similar to 3-[3-(dimethylamino)propyl]-1-phenylurea () .

Synthetic Accessibility: Thioureas are synthetically modular; substituents can be tuned via isothiocyanate reactions (e.g., ’s ethanol reflux method) .

Structural Flexibility : Substituent choice (e.g., fluorophenyl vs. thiazolyl) dictates intermolecular interactions, influencing crystallization and material properties .

Q & A

Q. What quality control protocols ensure batch-to-batch consistency in large-scale synthesis?

  • Methodology : Implement process analytical technology (PAT) with real-time FTIR monitoring. Set acceptance criteria for purity (>98% by HPLC), residual solvents (<500 ppm by GC), and elemental analysis (C, H, N, S within ±0.3% theoretical) .

Safety and Handling

Q. What precautions are critical when handling reactive intermediates during synthesis (e.g., isothiocyanates)?

  • Methodology : Use Schlenk lines for air-sensitive steps (e.g., propyl isothiocyanate reactions). Employ PPE (nitrile gloves, safety goggles) and fume hoods. Quench excess reagents with aqueous NaHCO3_3 before disposal .

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